molecular formula C20H14ClN3O B6507741 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-86-8

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol

Cat. No. B6507741
CAS RN: 899350-86-8
M. Wt: 347.8 g/mol
InChI Key: JGGBPUSOUKWDPI-UHFFFAOYSA-N
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Description

The compound “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol” is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, quinazoline derivatives are often synthesized through the condensation of anthranilic acid derivatives with acid chlorides . The resulting intermediate can then undergo cyclization to form the quinazoline core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a phenyl group at the 4-position, a chlorine atom at the 6-position, and a phenol group at the 2-position .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenol group could potentially make it more acidic than other quinazoline derivatives .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol , have demonstrated promising anticancer effects. Researchers have explored their potential as targeted therapies for various cancers, such as lung and pancreatic cancers . Further investigations into their mechanism of action and efficacy are ongoing.

Antibacterial Activity

Quinazolines exhibit antibacterial properties, making them valuable in the fight against drug-resistant bacterial strains. The compound’s structure likely influences its antibacterial activity, and researchers continue to explore novel derivatives for potential therapeutic use .

Anti-Inflammatory Effects

Quinazoline derivatives, including 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol , have shown anti-inflammatory activity. Understanding their mode of action and potential applications in inflammatory diseases is an active area of research .

Antiviral Potential

While not extensively studied, quinazolines have exhibited antiviral activity. Investigating their efficacy against specific viruses and understanding their mechanisms could lead to novel antiviral agents .

Analgesic Properties

Some quinazoline derivatives possess analgesic effects. Researchers explore their potential as pain-relieving agents, although further studies are needed to establish their clinical utility .

Antioxidant Activity

Quinazolines may also act as antioxidants, protecting cells from oxidative stress. Investigating their antioxidant mechanisms and potential applications in health and disease is an ongoing research focus .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol” would require appropriate safety measures. It’s important to avoid breathing in the compound, and contact with skin or eyes should be avoided .

Future Directions

Given the wide range of biological activities exhibited by quinazoline derivatives, “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol” could potentially be a subject of future research in medicinal chemistry .

properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBPUSOUKWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol

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